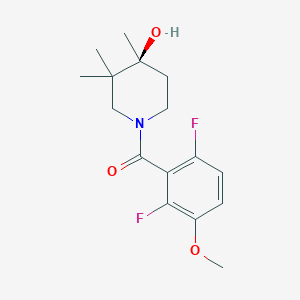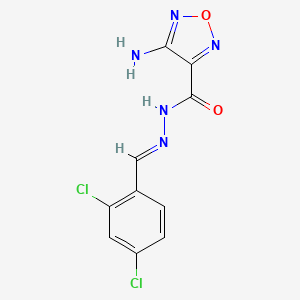![molecular formula C16H19N3O3S B5525108 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide derivatives play significant roles in medicinal chemistry due to their wide range of biological activities. The compound shares structural similarities with nicotinamide and is expected to exhibit unique properties and potential biological relevance.
Synthesis Analysis
Synthesis strategies for nicotinamide derivatives often involve complex reactions that introduce specific functional groups to achieve desired biological activities. For instance, an efficient protocol for synthesizing nicotinate derivatives through copper-mediated cleavage of isoxazoles has been developed, where DMSO serves as a one-carbon surrogate, demonstrating the versatility in constructing nicotinamide frameworks (Kumar & Kapur, 2020).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including their conformation and stereochemistry, significantly influences their biological activities. Structural studies can provide insights into the molecular basis of their function. For example, the crystal structure analysis of human nicotinamide N-methyltransferase in complex with nicotinamide has revealed the structural basis for substrate recognition, highlighting the importance of specific residues in enzyme catalysis (Peng et al., 2011).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions that modify their chemical properties, influencing their pharmacological profiles. The reactivity of 4-vinyl isoxazoles in the copper-mediated synthesis of pyridines, employing DMSO as a one-carbon surrogate, is an example of the chemical versatility of nicotinamide-related compounds (Kumar & Kapur, 2020).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting points, and crystalline structure, affect their formulation and bioavailability. Research on the stabilization of multicompartment crystals of nicotinamide with N-containing aromatic dicarboxylic acids shows the impact of physical properties on drug design (Das & Baruah, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of nicotinamide derivatives, are critical for their biological functions. For instance, the study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution provides insights into the chemical behavior of these compounds in different environments (Chakravarthy, Mohana, & Kumar, 2014).
Wissenschaftliche Forschungsanwendungen
Enzyme Interaction and Inhibition
- Structure-Activity Relationship and Inhibition : Small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) have been identified, showing a range of activities. A study by Neelakantan et al. (2017) developed structure-activity relationships (SARs) for NNMT inhibitors, identifying quinoliniums as a promising scaffold with low micromolar NNMT inhibition. This indicates the potential role of such compounds in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Metabolic Pathways
- Regulation of Hepatic Nutrient Metabolism : Hong et al. (2015) found that suppression of hepatic NNMT expression in vivo alters glucose and cholesterol metabolism. They identified that the metabolic effects of NNMT in the liver are mediated by its product MNAM, suggesting a novel regulatory pathway for vitamin B3, which might offer new opportunities for metabolic disease therapy (Hong et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Effect : A study by Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. They found that these inhibitors suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors, adhering to the Langmuir isotherm model. This highlights the potential use of nicotinamide derivatives in industrial applications related to corrosion prevention (Chakravarthy et al., 2014).
Role in Cancer and Metabolic Disorders
- NNMT in Cancer and Metabolic Diseases : The overexpression of NNMT has been linked to a variety of diseases, including cancers and metabolic disorders. Studies have shown that NNMT impairs the methylation potential of cancer cells, leading to an altered epigenetic state, which includes hypomethylated histones and heightened expression of pro-tumorigenic gene products (Ulanovskaya et al., 2013). Similarly, another study by Kannt et al. (2018) reported a small molecule analog of NA that inhibits NNMT activity, reduces MNA levels, and drives insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-6-12(22-19-10)7-11-8-21-9-14(11)18-15(20)13-4-3-5-17-16(13)23-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,20)/t11-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWAIBNAKADAB-RISCZKNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)
![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)


![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)